molecular formula C8H12F2O2 B13181964 3-(2,2-Difluorocyclopentyl)propanoic acid

3-(2,2-Difluorocyclopentyl)propanoic acid

Cat. No.: B13181964
M. Wt: 178.18 g/mol
InChI Key: BFXWGCSKHRCFOI-UHFFFAOYSA-N
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Description

3-(2,2-Difluorocyclopentyl)propanoic acid is an organic compound with the molecular formula C8H12F2O2 It is characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluorocyclopentyl)propanoic acid typically involves the fluorination of cyclopentyl derivatives followed by the introduction of the propanoic acid group. One common method includes the reaction of cyclopentyl bromide with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 2,2-difluorocyclopentyl bromide is then reacted with a suitable nucleophile, such as sodium propanoate, under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluorocyclopentyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The fluorine atoms on the cyclopentyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary alcohols or aldehydes.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

3-(2,2-Difluorocyclopentyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorocyclopentyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Difluorocyclopentyl)acetic acid
  • 3-(2,2-Difluorocyclopentyl)butanoic acid
  • 3-(2,2-Difluorocyclopentyl)pentanoic acid

Uniqueness

3-(2,2-Difluorocyclopentyl)propanoic acid is unique due to its specific combination of a cyclopentyl ring with two fluorine atoms and a propanoic acid group. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The presence of fluorine atoms also enhances its potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H12F2O2

Molecular Weight

178.18 g/mol

IUPAC Name

3-(2,2-difluorocyclopentyl)propanoic acid

InChI

InChI=1S/C8H12F2O2/c9-8(10)5-1-2-6(8)3-4-7(11)12/h6H,1-5H2,(H,11,12)

InChI Key

BFXWGCSKHRCFOI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(F)F)CCC(=O)O

Origin of Product

United States

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